molecular formula C21H25N3O4 B2494834 1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 831233-02-4

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B2494834
CAS No.: 831233-02-4
M. Wt: 383.448
InChI Key: QLWWJLWKUKOAGP-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic compound with a unique structure that includes morpholine, piperidine, and indole moieties

Scientific Research Applications

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Biochemical Analysis

Biochemical Properties

The indole nucleus in 1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione has been found to bind with high affinity to multiple receptors, making it a valuable component in the development of new derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet identified in the literature.

Molecular Mechanism

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with piperidine and morpholine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, morpholine derivatives, and piperidine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is unique due to its combination of morpholine, piperidine, and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

1-morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c25-19(22-8-4-1-5-9-22)15-24-14-17(16-6-2-3-7-18(16)24)20(26)21(27)23-10-12-28-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWWJLWKUKOAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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